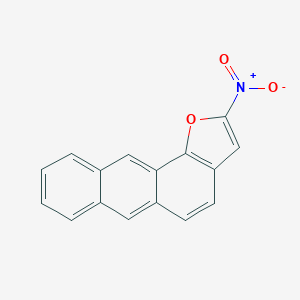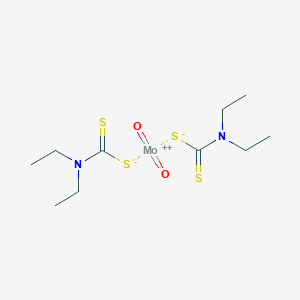
N,N-diethylcarbamodithioate;dioxomolybdenum(2+)
Overview
Description
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) is a coordination compound that features a molybdenum center coordinated to two N,N-diethylcarbamodithioate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylcarbamodithioate;dioxomolybdenum(2+) typically involves the reaction of molybdenum trioxide with N,N-diethylcarbamodithioate in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product. The general reaction can be represented as follows:
MoO3+2(C2H5)2NC(S)S→MoO2(S2CNEt2)2
Industrial Production Methods
In industrial settings, the production of N,N-diethylcarbamodithioate;dioxomolybdenum(2+) may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum species.
Substitution: Ligand substitution reactions can occur, where the N,N-diethylcarbamodithioate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Material Science: The compound is explored for its potential in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and therapeutic applications.
Industry: It is used in the synthesis of other molybdenum-containing compounds and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which N,N-diethylcarbamodithioate;dioxomolybdenum(2+) exerts its effects involves coordination to target molecules through its molybdenum center. The compound can interact with various substrates, facilitating chemical transformations through electron transfer and coordination chemistry. The specific molecular targets and pathways depend on the particular application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Molybdenum dithiocarbamates: These compounds have similar structures but may contain different alkyl groups or additional ligands.
Molybdenum oxides: Compounds such as molybdenum trioxide and molybdenum dioxide share some chemical properties but differ in their coordination environment and reactivity.
Uniqueness
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NS2.Mo.2O/c2*1-3-6(4-2)5(7)8;;;/h2*3-4H2,1-2H3,(H,7,8);;;/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIIJBMUSYIGRD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].O=[Mo+2]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20MoN2O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19680-83-2 | |
| Record name | Bis(diethyldithiocarbamato)dioxomolybdenum(VI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


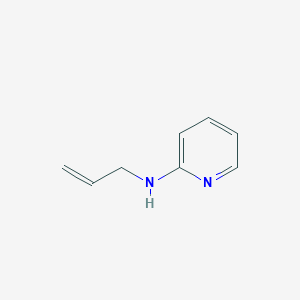

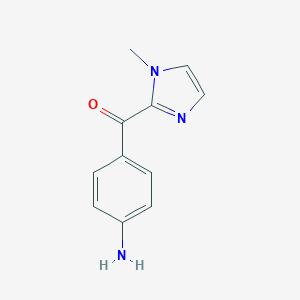
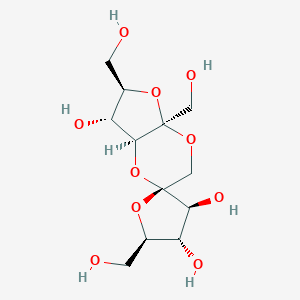

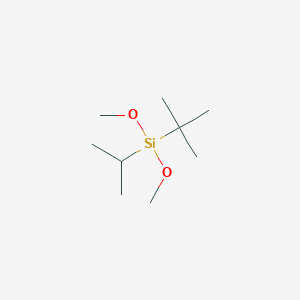
![Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate](/img/structure/B9504.png)


![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)

![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)

